molecular formula C13H19FN2O B179601 N-[2-(diethylamino)ethyl]-4-fluorobenzamide CAS No. 120690-13-3

N-[2-(diethylamino)ethyl]-4-fluorobenzamide

Cat. No.: B179601
CAS No.: 120690-13-3
M. Wt: 238.3 g/mol
InChI Key: OWIRSPMPEFMAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)ethyl]-4-fluorobenzamide (CAS 120690-13-3), with the molecular formula C13H19FN2O, is a synthetic benzamide derivative of significant interest in preclinical research, particularly in the field of oncology and molecular imaging . Its primary research application is as a precursor or reference standard in the development of positron emission tomography (PET) probes for targeting malignant melanoma . The structural motif of this compound, featuring a benzamide core linked to a diethylaminoethyl side chain, is shared by a class of molecules known for their affinity to melanin . In scientific studies, the fluorinated form of this benzamide serves as the cold standard for the radiolabeled analog [18F]-DAFBA, a novel PET imaging agent investigated for its ability to selectively target and visualize melanoma tumors . Research indicates that this compound and its radiolabeled counterparts exhibit rapid and high uptake in melanotic melanoma cells (such as B16F1 cells) and in vivo tumor xenografts, while demonstrating rapid clearance from blood and most normal tissues . This results in high tumor-to-normal tissue ratios, a crucial characteristic for a sensitive and specific imaging agent . The mechanism of action, while not fully elucidated, is believed to involve interaction with melanin biosynthesis or direct binding to melanin in pigmented melanoma cells, rather than through sigma receptor mediation . As such, this compound is a valuable chemical tool for researchers exploring new diagnostic strategies for one of the most serious forms of skin cancer. This product is intended for research and manufacturing purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIRSPMPEFMAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-diethylaminoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides

Scientific Research Applications

Medicinal Chemistry

N-[2-(diethylamino)ethyl]-4-fluorobenzamide serves as a precursor in synthesizing various pharmacologically active compounds, particularly those targeting arrhythmias. Its ability to modulate ion channels and receptors positions it as a candidate for developing antiarrhythmic agents.

Biological Research

The compound is utilized in studies of receptor-ligand interactions and as a probe in biochemical assays. Its interaction with specific molecular targets allows researchers to explore cellular signaling pathways and enzyme inhibition.

Materials Science

In materials science, this compound is being investigated for its potential to develop novel materials with specific electronic and optical properties.

This compound exhibits diverse biological activities:

  • Antiarrhythmic Properties : It stabilizes cardiac membranes by modulating sodium and potassium ion channels, essential for maintaining normal cardiac rhythm.
  • PET Imaging Applications : The compound has been studied as a radiolabeled derivative for positron emission tomography (PET) imaging of melanoma tumors. The derivative [^18F]-DAFBA showed high uptake in B16F1 melanoma cells, indicating its potential as a diagnostic tool for cancer.

Antiarrhythmic Studies

Research indicates that this compound can effectively stabilize cardiac membranes through ion channel modulation. This property is crucial for developing new antiarrhythmic therapies.

PET Imaging Applications

A notable study synthesized [^18F]-DAFBA, demonstrating high uptake in melanoma cells with rapid clearance from the bloodstream. The biodistribution results indicated a favorable tumor-to-background ratio, making it a promising candidate for PET imaging applications in cancer diagnostics .

Study Focus Findings
Antiarrhythmic PropertiesModulates sodium/potassium channels; stabilizes cardiac membranes .
PET ImagingHigh uptake in melanoma cells; rapid clearance; favorable tumor-to-background ratio .
In Vitro StudiesDemonstrated significant interactions with ion channels and receptors .

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an antagonist of specific receptors .

Comparison with Similar Compounds

Structural Variations in Fluorinated Benzamides

The table below highlights key structural differences between DAFBA and related compounds:

Compound Name Substituents on Benzamide Side Chain/Amine Group Key Features Reference
DAFBA 4-fluoro N,N-diethylethylenediamine Radiolabeled ([¹⁸F]) version for imaging; carbodiimide-mediated synthesis
N-(2,4-difluorophenyl)-2-fluorobenzamide 2-fluoro, 2,4-difluoro 2,4-difluorophenyl Dual fluorine substitution; crystallographic data available
N-[2-(diethylamino)ethyl]-2-fluorobenzamide 2-fluoro N,N-diethylethylenediamine Ortho-fluoro isomer; distinct electronic effects vs. para-fluoro
N-(2,2-diphenylethyl)-4-nitrobenzamide 4-nitro 2,2-diphenylethylamine Nitro group (electron-withdrawing); eco-friendly mechanosynthesis
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}benzamide 4-fluoro Piperazine-containing side chain Extended pharmacophore for receptor targeting

Key Observations :

  • Fluorine Position: DAFBA’s para-fluoro substitution minimizes steric hindrance compared to ortho-fluoro analogs (e.g., N-[2-(diethylamino)ethyl]-2-fluorobenzamide) . Para-substitution may enhance metabolic stability and target binding due to optimized electronic effects.
  • Side Chain Modifications: Compounds like 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}benzamide incorporate bulkier side chains for specific receptor interactions, contrasting with DAFBA’s simpler diethylaminoethyl group .
  • Functional Groups : Replacing fluorine with nitro (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide) introduces strong electron-withdrawing effects, altering reactivity and solubility .

Physicochemical and Functional Properties

  • Polarity: DAFBA’s diethylaminoethyl side chain enhances water solubility compared to non-polar analogs like N-(2,2-diphenylethyl)-4-nitrobenzamide .
  • Electron Effects: The para-fluoro group in DAFBA provides moderate electron-withdrawing effects, balancing reactivity and stability.

Biological Activity

N-[2-(diethylamino)ethyl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H19FN2O. The presence of a fluorine atom at the para position of the benzamide structure enhances its metabolic stability and binding affinity to various biological targets. The diethylamino group contributes to its solubility and interaction potential with receptors and enzymes, making it a valuable compound in pharmacological research.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as ion channels and receptors. It can act as an inhibitor of certain enzymes and an antagonist of specific receptors, modulating cellular signaling pathways. This mechanism underlies its potential applications in treating various conditions, including arrhythmias.

Biological Activity Overview

Activity Description
Enzyme Inhibition Inhibits specific enzymes, impacting metabolic pathways.
Receptor Modulation Acts on ion channels and receptors, influencing cellular signaling.
Antiarrhythmic Potential Investigated for use as an antiarrhythmic agent due to its electrophysiological effects.
Imaging Applications Used in PET imaging studies for tumor detection due to high uptake in cancer cells .

Case Studies and Research Findings

  • Antiarrhythmic Studies :
    • This compound has been evaluated for its antiarrhythmic properties. Research indicates that it can stabilize cardiac membranes by modulating sodium and potassium ion channels, which is crucial for normal cardiac rhythm.
  • PET Imaging Applications :
    • A study involving the synthesis of a radiolabeled derivative, [18F]-DAFBA, demonstrated high uptake in melanoma cells (B16F1). The compound showed rapid clearance from blood and significant accumulation in tumors, suggesting its potential as a PET imaging probe for cancer diagnostics . The biodistribution results indicated a tumor-to-background ratio favorable for imaging applications.
  • In Vitro Studies :
    • In vitro assays revealed that this compound interacts with various cellular receptors, leading to altered signaling pathways that can affect cell proliferation and survival . These findings underline the compound's versatility as a research tool in pharmacology.

Q & A

Q. What are the key steps in synthesizing N-[2-(diethylamino)ethyl]-4-fluorobenzamide, and how can purity be ensured?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with N,N-diethylethylenediamine. A radiochemical variant ([18F]-DAFBA) is synthesized via:

  • Activation of 4-[18F]fluorobenzoic acid using coupling agents like EDC and HOBt.
  • Reaction with N,N-diethylethylenediamine under inert conditions to form the amide bond . Purification involves HPLC or flash chromatography. Purity is verified via NMR (to confirm functional groups) and LC-MS (to assess isotopic integrity for radiolabeled compounds) .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure?

  • 1H/13C NMR : Identifies proton environments (e.g., diethylamino protons at δ ~2.5–3.5 ppm, aromatic fluorine coupling patterns) .
  • X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in structurally similar fluorobenzamides .
  • Mass spectrometry : Confirms molecular weight, especially for radiolabeled analogs (e.g., [18F]-DAFBA requires precise mass-to-charge ratio analysis) .

Q. How is the compound’s preliminary biological activity screened in vitro?

Initial assays focus on target-specific interactions. For example:

  • Urease inhibition : Bacterial enzyme assays (e.g., Helicobacter pylori) using spectrophotometric monitoring of ammonia release .
  • Receptor binding : Radiolabeled versions ([18F]-DAFBA) are tested in competitive binding assays with receptor-rich tissues .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Coupling agent selection : EDC/HOBt systems reduce racemization compared to DCC .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Reactions at 0–4°C minimize side reactions during radiolabeling .
  • Isotope handling : For [18F] analogs, rapid purification (<2 half-lives) mitigates decay losses .

Q. What challenges arise in radiopharmaceutical applications of this compound, and how are they addressed?

  • Short 18F half-life (109.7 min) : Requires automated synthesis modules for rapid purification .
  • Lipophilicity : High logP values (predicted ~2.5) may hinder blood-brain barrier penetration; structural analogs with PEG linkers are explored to improve pharmacokinetics .
  • Metabolic stability : In vivo PET studies in rodents assess metabolite formation via plasma radio-HPLC .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., acetohydroxamic acid for urease inhibition) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing diethylamino with piperazine) to identify critical pharmacophores .
  • Dose-response curves : Use Hill slope analysis to differentiate specific vs. nonspecific binding in receptor studies .

Q. What methodological considerations differentiate in vivo vs. in vitro evaluations?

  • In vitro : Focus on IC50/EC50 values in cell lines (e.g., cancer cells for cytotoxicity assays) with controlled oxygen/pH .
  • In vivo : For radiolabeled compounds, dynamic PET imaging in rodents quantifies organ uptake and clearance rates. Ex vivo biodistribution studies validate imaging data .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Diethylamino group : Replace with dimethylamino or morpholino groups to modulate basicity and solubility .
  • Fluorine position : Compare 4-fluoro vs. 2-fluoro analogs to assess electronic effects on receptor affinity .
  • Amide linker : Introduce methylene spacers to evaluate conformational flexibility’s impact on binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(diethylamino)ethyl]-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(diethylamino)ethyl]-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.